1H and 13C NMR Chemical Shift Analysis of (4R)-1-Boc-4-phenoxy-D-proline: A Comprehensive Guide for Structural Elucidation
1H and 13C NMR Chemical Shift Analysis of (4R)-1-Boc-4-phenoxy-D-proline: A Comprehensive Guide for Structural Elucidation
Executive Summary
(4R)-1-Boc-4-phenoxy-D-proline is a highly functionalized, chiral pyrrolidine derivative widely utilized as a constrained building block in peptidomimetic drug design. Notably, its incorporation into dipeptoids has been pivotal in the development of selective cholecystokinin-B (CCK-B) receptor antagonists[1]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its conformational dynamics, specifically the cis-trans isomerization of the tertiary amide bond and the stereoelectronic effects of the phenoxy substituent. This guide provides a definitive framework for assigning the ¹H and ¹³C NMR chemical shifts of (4R)-1-Boc-4-phenoxy-D-proline, grounded in field-proven spectroscopic principles.
Molecular Architecture & Conformational Dynamics
The NMR spectra of Boc-protected prolines are notoriously complex due to restricted rotation around the N-C(O) tertiary amide bond.
-
Rotameric Populations: The energy barrier for cis-trans isomerization of the proline amide bond is approximately 85 kJ/mol, rendering the exchange process slow on the NMR timescale at room temperature[2]. Consequently, the ¹H and ¹³C NMR spectra exhibit peak doubling. In non-polar solvents like CDCl₃, the trans to cis rotamer ratio is typically observed at approximately 3:1[3].
-
Stereoelectronic Effects: The introduction of the highly electronegative 4-phenoxy group exerts a strong inductive effect (-I), drastically deshielding the local environment. Furthermore, the stereochemical configuration dictates the pyrrolidine ring pucker, minimizing conformational bias and locking the ring into a defined envelope geometry to avoid steric clashes between the bulky Boc and phenoxy groups[4].
Logical mapping of structural features to NMR observables.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of (4R)-1-Boc-4-phenoxy-D-proline in CDCl₃ is characterized by distinct aliphatic multiplets and aromatic resonances. The table below summarizes the quantitative chemical shift data, reflecting both the major and minor rotamers.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity & Integration | Causality / Assignment Rationale |
| COOH | ~10.50 | br s, 1H | Highly deshielded due to acidic nature; broadness indicates dynamic hydrogen bonding. |
| Phenoxy (meta) | 7.25 - 7.32 | m, 2H | Standard aromatic region; slightly deshielded relative to ortho/para due to resonance effects. |
| Phenoxy (para) | 6.92 - 6.98 | m, 1H | Aromatic proton para to the electron-donating oxygen atom. |
| Phenoxy (ortho) | 6.82 - 6.88 | d, J ≈ 8.0 Hz, 2H | Shielded by the +M effect of the phenoxy oxygen. |
| H-4 (CH-OPh) | 4.85 - 4.95 | br m, 1H | Critical diagnostic peak: Drastically deshielded by the adjacent oxygen atom (-I effect). |
| H-2 (CH-COOH) | 4.35 - 4.55 | m, 1H | Deshielded by both the adjacent nitrogen and the carboxylic acid group. |
| H-5a, H-5b | 3.60 - 3.90 | m, 2H | Diastereotopic protons adjacent to the pyrrolidine nitrogen. |
| H-3a, H-3b | 2.15 - 2.65 | m, 2H | Diastereotopic protons; split by complex vicinal and geminal couplings. |
| Boc (C(CH₃)₃) | 1.40, 1.45 | s, 9H | Appears as two distinct singlets due to the cis and trans rotameric populations. |
Note: Chemical shifts are empirical approximations based on constrained 4-phenoxyproline derivatives[3].
¹³C NMR Chemical Shift Analysis
Carbon-13 NMR provides an unambiguous map of the carbon framework. The restricted rotation of the Boc-Pro bond heavily influences the α- and β-carbon chemical shifts, which can be interpreted to determine the relative populations of staggered rotamers[5].
| Carbon Environment | Chemical Shift (δ, ppm) | Causality / Assignment Rationale |
| COOH | ~176.5 | Carboxylic acid carbonyl; highly deshielded. |
| Phenoxy (ipso) | ~157.0 | Directly attached to the electronegative oxygen. |
| Boc (C=O) | ~154.5 | Carbamate carbonyl; characteristic shift for Boc protecting groups. |
| Phenoxy (meta) | ~129.5 | Aromatic carbons unaffected by +M shielding. |
| Phenoxy (para) | ~121.2 | Aromatic carbon shielded by resonance. |
| Phenoxy (ortho) | ~115.3 | Most shielded aromatic carbons due to direct +M effect from oxygen. |
| Boc (C-q) | ~80.5 | Quaternary carbon of the tert-butyl group; highly diagnostic. |
| C-4 (CH-OPh) | ~75.2 | Deshielded by the directly attached phenoxy oxygen. |
| C-2 (CH-COOH) | ~58.0 | α-carbon; shift is highly sensitive to the cis/trans amide geometry. |
| C-5 (CH₂-N) | ~52.5 | Aliphatic carbon adjacent to the amide nitrogen. |
| C-3 (CH₂) | ~37.0 | Aliphatic ring carbon. |
| Boc (CH₃)₃ | ~28.3 | Methyl carbons of the tert-butyl group. |
Experimental Protocol: Self-Validating NMR Workflow
To achieve high-fidelity spectra that clearly resolve the rotameric populations without artifactual broadening, the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS.
-
Causality: CDCl₃ is selected over protic or strongly coordinating solvents (e.g., DMSO-d₆) to prevent solvent-induced rapid exchange or disruption of native intramolecular interactions, thereby preserving the distinct 3:1 cis/trans rotameric ratio[3].
-
-
Probe Optimization (Tuning & Matching): Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform tuning and matching for both the ¹H and ¹³C channels.
-
Validation Checkpoint: Ensure the tuning curve minimum is perfectly centered at the Larmor frequency. A poorly tuned probe will result in severe signal-to-noise (S/N) degradation and distorted pulse angles.
-
-
Shimming: Execute 3D gradient shimming.
-
Validation Checkpoint: The ²H lock signal must stabilize at a high amplitude. The TMS reference peak must exhibit a full-width at half-maximum (FWHM) of < 1.0 Hz. If the peak is asymmetric, manual optimization of Z1 and Z2 shims is required before proceeding.
-
-
¹H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Acquire 16 to 64 transients. Set the relaxation delay (D1) to 2.0 seconds.
-
¹³C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Acquire >1024 transients.
-
Causality: Set D1 to 3.0 seconds. A longer relaxation delay is critical in ¹³C NMR to ensure that quaternary carbons (such as the Boc C-q at ~80.5 ppm and the COOH at ~176.5 ppm) fully relax between pulses, preventing artificial integration suppression and loss of diagnostic signals.
-
Self-validating experimental workflow for high-resolution NMR acquisition.
Mechanistic Insights: Stereoelectronic Effects and Ring Pucker
The structural integrity of (4R)-1-Boc-4-phenoxy-D-proline relies heavily on the interplay between the Boc group and the 4-phenoxy substituent. The pyrrolidine ring is not naturally planar; it rapidly interconverts between various envelope and half-chair conformations. However, the introduction of the bulky, electron-withdrawing phenoxy group at the C-4 position heavily biases the ring pucker.
To minimize 1,3-diaxial-like steric clashes with the Boc group, the phenoxy substituent preferentially adopts a pseudoequatorial orientation. This stereoelectronic bias restricts the conformational freedom of the pyrrolidine ring, which is a highly desirable trait in drug design. By pre-organizing the backbone geometry, the entropic penalty upon binding to biological targets (such as the CCK-B receptor) is significantly reduced, thereby enhancing binding affinity[1]. This rigidification is directly observable in the ¹H NMR spectrum through the stabilization of specific vicinal coupling constants (³J) between H-4, H-3, and H-5, which deviate substantially from those of an unsubstituted, highly flexible proline ring.
References
-
Bellier, B., et al. "Synthesis and biological properties of new constrained CCK-B antagonists: discrimination of two affinity states of the CCK-B receptor on transfected CHO cells." Journal of Medicinal Chemistry, 1997. URL:[Link]
-
Poznański, J., et al. "1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides." Biopolymers, 1993. URL:[Link]
-
Grathwohl, C., et al. "NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides." Biopolymers, 1981. URL:[Link]
-
Lin, C., et al. "Minimising conformational bias in fluoroprolines through vicinal difluorination." Chemical Communications, 2018. URL:[Link]
Sources
- 1. Synthesis and biological properties of new constrained CCK-B antagonists: discrimination of two affinity states of the CCK-B receptor on transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 5. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
